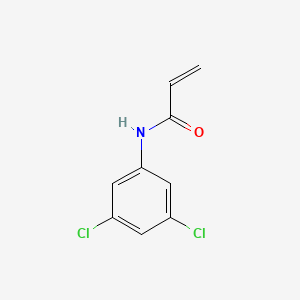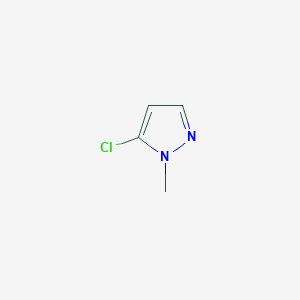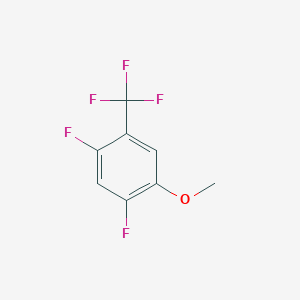![molecular formula C17H22FN3O3 B2680899 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione CAS No. 857494-28-1](/img/structure/B2680899.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 4-(4-fluorophenyl)piperazine group and a 2-methoxyethyl side chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione typically involves multiple steps:
-
Formation of the Pyrrolidine-2,5-dione Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of succinic anhydride with an amine can yield the pyrrolidine-2,5-dione structure.
-
Introduction of the Piperazine Moiety: : The 4-(4-fluorophenyl)piperazine can be synthesized separately and then coupled to the pyrrolidine-2,5-dione core. This step often involves nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon on the pyrrolidine ring.
-
Attachment of the 2-Methoxyethyl Group: : This step can be performed via alkylation reactions, where the pyrrolidine nitrogen is alkylated with 2-methoxyethyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to hydroxyl groups.
-
Substitution: : The aromatic fluorine in the 4-fluorophenyl group can be substituted with nucleophiles under appropriate conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione is studied for its potential as a ligand for various receptors. Its interactions with neurotransmitter receptors, for example, make it a candidate for research in neuropharmacology.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, influencing physiological processes and offering potential treatments for various conditions.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione involves its binding to specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides a flexible scaffold for interaction with the receptor site. The 2-methoxyethyl group may influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.
3-[4-(4-Methylphenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione: Contains a methyl group instead of fluorine.
3-[4-(4-Nitrophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorine atom in 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione enhances its lipophilicity and metabolic stability compared to its analogs. This can result in improved pharmacokinetic properties, making it a more effective candidate for drug development.
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-24-11-10-21-16(22)12-15(17(21)23)20-8-6-19(7-9-20)14-4-2-13(18)3-5-14/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMVKZMLYCBZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2680817.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)
![3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-phenylurea](/img/structure/B2680819.png)
![3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680820.png)
![6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2680822.png)








![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)
